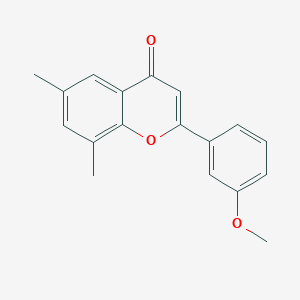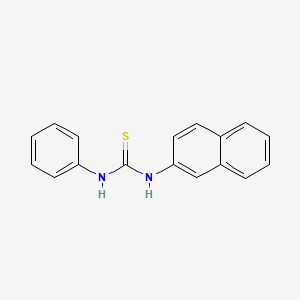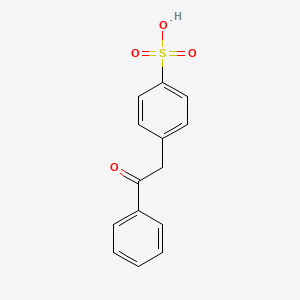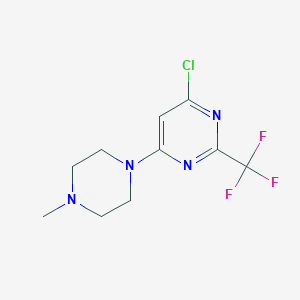
tert-Butyl (7-methoxyquinolin-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (7-methoxyquinolin-3-yl)carbamate is a chemical compound that belongs to the class of quinoline derivatives. It is primarily used in research and development within the fields of chemistry and pharmaceuticals. The compound is known for its unique structure, which includes a tert-butyl carbamate group attached to a methoxyquinoline moiety.
Vorbereitungsmethoden
The synthesis of tert-Butyl (7-methoxyquinolin-3-yl)carbamate typically involves multiple steps. One common method includes the reaction of 7-methoxyquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using techniques such as column chromatography .
Analyse Chemischer Reaktionen
tert-Butyl (7-methoxyquinolin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups using reagents like halides or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (7-methoxyquinolin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of tert-Butyl (7-methoxyquinolin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (7-methoxyquinolin-3-yl)carbamate can be compared with other quinoline derivatives such as:
tert-Butyl (7-methoxyisoquinolin-3-yl)carbamate: Similar in structure but with an isoquinoline ring instead of a quinoline ring.
tert-Butyl (6-methylpyridin-3-yl)carbamate: Contains a pyridine ring with a methyl group.
tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate: Features a piperidine ring with two oxo groups.
The uniqueness of this compound lies in its specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
tert-butyl N-(7-methoxyquinolin-3-yl)carbamate |
InChI |
InChI=1S/C15H18N2O3/c1-15(2,3)20-14(18)17-11-7-10-5-6-12(19-4)8-13(10)16-9-11/h5-9H,1-4H3,(H,17,18) |
InChI-Schlüssel |
AKPLARUYCJZGHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CN=C2C=C(C=CC2=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,7-Dichloro-3-cyclopentyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11848006.png)

![6-Methyl-4,7-bis(trimethylsilyl)-1,3-dihydrofuro[3,4-c]pyridine](/img/structure/B11848024.png)

![6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11848027.png)
![2-(2,4-Dimethoxyphenyl)-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B11848032.png)





